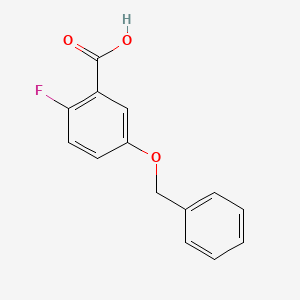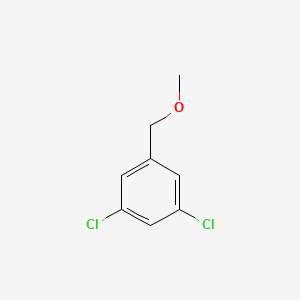![molecular formula C15H30BrO5P B6322472 11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid CAS No. 1095957-23-5](/img/structure/B6322472.png)
11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-[(2-Bromo-2-methylpropanoyl)oxy]undecylphosphonic acid is a chemical compound with the molecular formula C15H30BrO5P and a molecular weight of 401.28 g/mol . It is known for its applications in various fields, including chemistry and industry. The compound appears as a white to light yellow powder or crystal and is sensitive to moisture .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid typically involves the esterification of 2-bromo-2-methylpropanoic acid with 11-phosphonoundecanol. The reaction is carried out under inert gas conditions to prevent moisture interference . The reaction conditions include maintaining a temperature range of 63°C to 67°C, which is the melting point of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is stored under inert gas to maintain its stability and prevent degradation due to moisture .
化学反応の分析
Types of Reactions
11-[(2-Bromo-2-methylpropanoyl)oxy]undecylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic conditions are used for hydrolysis, typically involving hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonic acids can be formed.
Hydrolysis Products: The hydrolysis of the ester bond yields 2-bromo-2-methylpropanoic acid and 11-phosphonoundecanol.
科学的研究の応用
11-[(2-Bromo-2-methylpropanoyl)oxy]undecylphosphonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in various chemical reactions and applications .
類似化合物との比較
Similar Compounds
- 2-Bromo-2-methylpropanoic acid 11-phosphonoundecyl ester
- 11-[(2-Bromoisobutanoyl)oxy]undecyl-1-phosphonic acid
Uniqueness
11-[(2-Bromo-2-methylpropanoyl)oxy]undecylphosphonic acid is unique due to its specific structure, which combines a brominated ester with a phosphonic acid group. This combination imparts unique reactivity and properties, making it valuable in specialized applications .
特性
IUPAC Name |
11-(2-bromo-2-methylpropanoyl)oxyundecylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30BrO5P/c1-15(2,16)14(17)21-12-10-8-6-4-3-5-7-9-11-13-22(18,19)20/h3-13H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFNQWAMVLRANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCCCCCCCCCP(=O)(O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30BrO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2S)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)


![[4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol](/img/structure/B6322476.png)
